1-Hexyl-imidazole-5-carboxaldehyde
Description
Significance of the Imidazole (B134444) Scaffold in Synthetic Chemistry
The imidazole ring is a five-membered aromatic heterocycle containing two nitrogen atoms. mdpi.com This structural motif is of paramount importance in chemistry and biology, appearing in a multitude of natural products and synthetic compounds. nih.govresearchgate.net Its aromaticity lends it stability, while the presence of two nitrogen atoms imparts a unique electronic character and the ability to act as both a hydrogen bond donor and acceptor. mdpi.comhumanjournals.com
The imidazole scaffold is a privileged structure in medicinal chemistry, meaning it is frequently found in biologically active compounds. nih.gov This is attributed to its ability to engage in various interactions with biological targets like enzymes and receptors. nih.gov The tunable nature of the imidazole ring, which allows for substitution at multiple positions, enables chemists to fine-tune the steric and electronic properties of molecules to optimize their biological activity. nih.gov
Overview of Aldehyde Functionality in Organic Synthesis
The aldehyde functional group, characterized by a carbonyl center bonded to a hydrogen atom and an R group, is one of the most important and reactive functionalities in organic synthesis. wikipedia.org The polarity of the carbon-oxygen double bond makes the carbonyl carbon electrophilic and susceptible to attack by a wide range of nucleophiles. This reactivity is the basis for a vast number of fundamental carbon-carbon and carbon-heteroatom bond-forming reactions.
Aldehydes are key precursors to a variety of other functional groups, including alcohols (via reduction), carboxylic acids (via oxidation), and imines (via condensation with amines). They are also crucial participants in powerful synthetic methods such as the Wittig reaction and aldol (B89426) condensation, which are indispensable for the construction of complex molecular architectures. The Vilsmeier-Haack reaction, which employs a reagent generated from a substituted amide and phosphorus oxychloride, is a notable method for introducing an aldehyde group onto an electron-rich aromatic ring, including imidazoles. wikipedia.orgnih.govjk-sci.com
Rationalizing the Hexyl Moiety: Structural and Synthetic Implications
The attachment of a hexyl group to the N-1 position of the imidazole ring in 1-Hexyl-imidazole-5-carboxaldehyde introduces a six-carbon alkyl chain. This substituent primarily influences the molecule's physical properties, particularly its lipophilicity (oil/fat solubility). The long alkyl chain increases the nonpolar character of the molecule, which can affect its solubility in various solvents and its interactions with other molecules.
From a synthetic standpoint, the hexyl group is typically introduced via an N-alkylation reaction. nih.gov This involves treating an imidazole precursor, such as imidazole-5-carboxaldehyde, with a hexyl-containing electrophile like 1-bromohexane (B126081) or 1-iodohexane (B118524) in the presence of a base. The choice of a hexyl group in the design of a molecule could be to probe the effect of steric bulk or to enhance its affinity for a nonpolar binding pocket in a biological target.
Physicochemical Properties of N-Substituted Imidazole-5-Carboxaldehydes
| Compound | Molecular Formula | Molecular Weight (g/mol) | Physical Form | Melting Point (°C) |
|---|---|---|---|---|
| 1-Methyl-1H-imidazole-5-carboxaldehyde | C5H6N2O | 110.11 | Solid | 52-57 |
| 1-Ethyl-1H-imidazole-5-carboxaldehyde | C6H8N2O | 124.14 | Solid | Not specified |
| 1-Benzyl-1H-imidazole-5-carboxaldehyde | C11H10N2O | 186.21 | Solid | Not specified |
Spectroscopic Data of a Representative N-Alkyl-Imidazole-5-Carboxaldehyde
Spectroscopic data is crucial for the identification and characterization of chemical compounds. Below are typical spectroscopic features for a representative N-alkylated imidazole-5-carboxaldehyde, 1,4-dimethyl-imidazole-5-carbaldehyde, which can serve as a reference for this compound. dergipark.org.tr
| Spectroscopic Technique | Key Features |
|---|---|
| ¹H NMR (in CDCl₃) | δ 9.74 (s, 1H, CHO), δ 7.54-6.98 (m, Ar-H), δ 5.36 (s, 2H, N-CH₂), δ 2.43 (s, 3H, CH₃) |
| IR (ATR, ν/cm⁻¹) | 3088, 2936, 2841 (C-H stretches), 1659 (C=O stretch), 1598 (C=N stretch) |
| Mass Spectrometry (ESI-MS) | m/z: [M+H]⁺ expected |
Structure
3D Structure
Properties
Molecular Formula |
C10H16N2O |
|---|---|
Molecular Weight |
180.25 g/mol |
IUPAC Name |
3-hexylimidazole-4-carbaldehyde |
InChI |
InChI=1S/C10H16N2O/c1-2-3-4-5-6-12-9-11-7-10(12)8-13/h7-9H,2-6H2,1H3 |
InChI Key |
XIDPBPSGFZRNGL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCN1C=NC=C1C=O |
Origin of Product |
United States |
Synthetic Methodologies for 1 Hexyl Imidazole 5 Carboxaldehyde and Analogues
Classical and Modern Approaches to Imidazole (B134444) Ring Construction
The formation of the imidazole ring is a fundamental step in the synthesis of 1-hexyl-imidazole-5-carboxaldehyde. Various methods have been developed, ranging from multi-component reactions to named reactions that offer regioselective control over the substitution pattern.
Multi-component Reaction Strategies
Multi-component reactions (MCRs) are highly efficient synthetic strategies that allow for the formation of complex molecules in a single step from three or more starting materials. These reactions are atom-economical and can be used to generate libraries of substituted imidazoles. The Debus-Radziszewski imidazole synthesis is a classic example of an MCR for imidazole synthesis. This reaction typically involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia (B1221849) or a primary amine. To synthesize an N-substituted imidazole like this compound, a primary amine (hexylamine) would be used in place of ammonia. However, directly incorporating a carboxaldehyde group at the C-5 position using this method can be challenging and may require the use of a dicarbonyl compound that already contains a protected aldehyde functionality.
More recent MCRs for the synthesis of substituted imidazoles often utilize different catalysts and reaction conditions to improve yields and substrate scope. For instance, a one-pot, three-component synthesis of 2,4,5-trisubstituted imidazoles can be achieved by reacting benzil, an aldehyde, and ammonium (B1175870) acetate (B1210297) in the presence of a catalyst like zinc powder in acetic acid wikipedia.org. While this specific example leads to triaryl imidazoles, the general principle can be adapted for the synthesis of other substituted imidazoles.
Van Leusen Imidazole Synthesis
The Van Leusen imidazole synthesis is a powerful method for the preparation of 1,5-disubstituted and 1,4,5-trisubstituted imidazoles. This reaction involves the [3+2] cycloaddition of a tosylmethyl isocyanide (TosMIC) with an aldimine nih.govnbinno.com. The aldimine is typically formed in situ from the condensation of an aldehyde and a primary amine.
For the synthesis of a this compound analogue, hexylamine would be reacted with an appropriate aldehyde to form the corresponding aldimine. The subsequent reaction with TosMIC in the presence of a base leads to the formation of the imidazole ring. A key advantage of the Van Leusen synthesis is that it can be performed as a one-pot, three-component reaction (vL-3CR), where the aldehyde, amine, and TosMIC are mixed together nih.gov. The reaction proceeds through a stepwise cycloaddition, and the elimination of p-toluenesulfinic acid from the intermediate 4-tosyl-2-imidazoline yields the desired imidazole nih.gov. To obtain a 5-carboxaldehyde derivative, a starting aldehyde that contains a protected aldehyde group or a precursor that can be readily converted to an aldehyde would be necessary.
Table 1: Key Features of the Van Leusen Imidazole Synthesis
| Feature | Description |
| Reactants | Aldehyde, Primary Amine, Tosylmethyl isocyanide (TosMIC) |
| Reaction Type | [3+2] Cycloaddition |
| Key Intermediate | 4-tosyl-2-imidazoline |
| Products | 1,5-disubstituted or 1,4,5-trisubstituted imidazoles |
| Advantages | Can be performed as a one-pot, three-component reaction. |
Bredereck Imidazole Synthesis
The Bredereck imidazole synthesis is a well-established method for preparing substituted imidazoles, particularly those that are unsubstituted at the C-2 position. The reaction involves the condensation of an α-hydroxyketone (acyloin) or an α-haloketone with formamide at elevated temperatures ijpcbs.com. This method is particularly suitable for the synthesis of 4,5-disubstituted imidazoles.
To apply this synthesis to a precursor of this compound, one would start with an α-hydroxyketone or α-haloketone bearing a protected aldehyde group at the adjacent carbon. The reaction with formamide would lead to the formation of the imidazole ring with the desired substitution pattern at the C-4 and C-5 positions. The subsequent N-alkylation step would then introduce the hexyl group.
N-Alkylation Strategies for Introducing the Hexyl Group
The introduction of the hexyl group at the N-1 position of the imidazole ring is a crucial step in the synthesis of the target compound. This can be achieved either by alkylating a pre-formed imidazole precursor or through quaternization reactions.
Alkylation of Imidazole Precursors
The most direct method for introducing the hexyl group is the N-alkylation of an imidazole precursor that already contains the desired 5-carboxaldehyde group (or a protected form thereof). This reaction is typically carried out by treating the imidazole derivative with a hexylating agent, such as 1-bromohexane (B126081) or 1-iodohexane (B118524), in the presence of a base.
The choice of base and solvent is critical for the success of the reaction. Common bases include potassium carbonate, sodium hydride, and various alkoxides. The reaction can be performed in a variety of solvents, such as dimethylformamide (DMF), acetonitrile, or tetrahydrofuran (THF). For example, the alkylation of ethyl 2-aryl-1-hydroxy-4-methyl-1H-imidazole-5-carboxylates with benzyl halides has been successfully achieved using potassium carbonate in DMF at room temperature guidechem.com. A similar protocol could be adapted for the hexylation of an imidazole-5-carboxaldehyde precursor.
In a study on the N-alkylation of imidazole with 1-bromobutane, basic zeolites were used as catalysts in the absence of a solvent pleiades.online. This highlights the potential for using solid-supported catalysts for cleaner and more efficient alkylation reactions. Another report describes the preparation of 1-hexylimidazole in 68% yield by heating imidazole with n-hexylbromide researchgate.net.
A plausible synthetic route to this compound could involve the initial synthesis of 1H-imidazole-5-carboxaldehyde, followed by N-alkylation with 1-bromohexane. The formylation of an N-substituted imidazole at the C-5 position can also be achieved through methods like the Vilsmeier-Haack reaction, which involves the use of a formylating agent generated from DMF and phosphorus oxychloride wikipedia.orgijpcbs.comchemistrysteps.commychemblog.comorganic-chemistry.org. This approach would involve the synthesis of 1-hexylimidazole first, followed by the introduction of the aldehyde group.
Table 2: Conditions for N-Alkylation of Imidazoles
| Alkylating Agent | Base | Solvent | Temperature | Reference |
| Benzyl halides | K₂CO₃ | DMF | Room Temperature | guidechem.com |
| 1-Bromobutane | Basic zeolites | Solvent-free | 333 K | pleiades.online |
| n-Hexylbromide | None | Reflux | - | researchgate.net |
Quaternization Reactions of Imidazole Nitrogen
Quaternization of the imidazole nitrogen involves the reaction of an N-substituted imidazole with an alkylating agent to form a quaternary imidazolium (B1220033) salt. In the context of this compound, this would typically involve the reaction of the target compound with another alkylating agent, such as methyl iodide, to form a 1-hexyl-3-methylimidazolium-5-carboxaldehyde salt.
The degree of quaternization can be an important factor in the properties of the resulting imidazolium salts nih.govmdpi.com. Studies on the quaternization of chitosan derivatives have shown that the extent of N-alkylation and the nature of the alkyl group can significantly influence the properties of the final product nih.gov. While not a direct synthesis of this compound, quaternization represents a key derivatization reaction for this class of compounds, leading to the formation of ionic liquids and other materials with unique properties. For instance, the properties of 1-hexyl-3-methylimidazolium halides have been studied in various solvents, indicating the interest in such quaternized imidazole derivatives diva-portal.org.
Formylation Reactions for the Carboxaldehyde Moiety
The introduction of the carboxaldehyde (-CHO) group onto the imidazole ring is a critical step in the synthesis of the target molecule. This can be achieved through various formylation reactions, which are chosen based on the stability of the starting materials and the desired regioselectivity.
Direct formylation involves the introduction of a formyl group onto the 1-hexyl-imidazole substrate in a single step. The most common and effective method for formylating electron-rich heterocyclic compounds like N-substituted imidazoles is the Vilsmeier-Haack reaction. ijpcbs.comchemistrysteps.comtcichemicals.com
The Vilsmeier-Haack reaction utilizes a Vilsmeier reagent, which is an electrophilic iminium salt typically formed in situ from a substituted amide like N,N-dimethylformamide (DMF) and a dehydrating agent, most commonly phosphorus oxychloride (POCl₃). organic-chemistry.orgjk-sci.com The reaction proceeds via an electrophilic aromatic substitution mechanism. The electron-rich imidazole ring attacks the electrophilic carbon of the Vilsmeier reagent. Subsequent hydrolysis of the resulting iminium salt intermediate yields the desired aldehyde. chemistrysteps.comjk-sci.com For 1-hexyl-imidazole, the formylation is expected to occur at the C-5 position due to the directing effect of the N-1 substituent.
A closely related synthesis, the preparation of 1-substituted 4-chloro-1H-imidazole-5-carbaldehydes, has been successfully achieved using the Vilsmeier-Haack reagent, demonstrating the viability of this approach for introducing a formyl group at the C-5 position of N-substituted imidazoles. researchgate.net
Table 1: Key Reagents in the Vilsmeier-Haack Reaction
| Role | Reagent | Common Examples |
|---|---|---|
| Substrate | N-substituted Imidazole | 1-Hexyl-imidazole |
| Formyl Source | N,N-Disubstituted Formamide | N,N-Dimethylformamide (DMF) |
| Activating Agent | Acid Halide | Phosphorus oxychloride (POCl₃), Oxalyl chloride |
| Solvent | Aprotic Solvent | Excess DMF, Dichloromethane, Toluene |
Sequential routes offer an alternative approach where the aldehyde group is introduced after the initial synthesis and N-alkylation of the imidazole ring. This method often provides better control over regioselectivity.
A primary sequential strategy involves the following steps:
Synthesis of 1-Hexyl-imidazole : The precursor, 1-hexyl-imidazole, is typically synthesized by the N-alkylation of imidazole. This is achieved by reacting imidazole with a hexyl halide (e.g., 1-bromohexane) in the presence of a base (e.g., sodium hydride) in an appropriate solvent like tetrahydrofuran (THF) or DMF. dergipark.org.tr
Directed Lithiation : The 1-hexyl-imidazole is then subjected to directed ortho-metalation. Treatment with a strong organolithium base, such as n-butyllithium (n-BuLi), at low temperatures (e.g., -78 °C) selectively removes the proton at the C-2 position, which is the most acidic. However, to achieve formylation at the C-5 position, a C-2 blocking group might be necessary, or reaction conditions can be manipulated. Alternatively, for some N-substituted imidazoles, lithiation can be directed to the C-5 position.
Formylation : The resulting lithiated intermediate is a potent nucleophile. It is then quenched with an electrophilic formylating agent, most commonly N,N-dimethylformamide (DMF). commonorganicchemistry.comthieme-connect.de
Hydrolysis : An aqueous workup hydrolyzes the intermediate adduct to yield the final product, this compound.
This lithiation-formylation sequence is a well-established method for the synthesis of various N-substituted imidazole-5-carboxaldehydes, including the analogous 1-methyl-5-imidazolecarboxaldehyde. guidechem.comsigmaaldrich.com
Optimization of Reaction Conditions for Targeted Synthesis
The yield and selectivity of the synthesis of this compound are highly dependent on the reaction conditions. Careful optimization of parameters such as solvent, temperature, catalyst, pressure, and reaction time is crucial for an efficient process.
Solvent: The choice of solvent can significantly impact reaction rates, solubility of reactants, and the stability of intermediates. nano-ntp.com
For the Vilsmeier-Haack reaction , aprotic solvents are required. Often, an excess of the formamide (e.g., DMF) itself can serve as the solvent. Other non-reactive aprotic solvents like dichloromethane, toluene, or dioxane have also been used. ijpcbs.com
For sequential lithiation-formylation , anhydrous aprotic ethers like tetrahydrofuran (THF) or diethyl ether are essential to prevent the quenching of the highly reactive organolithium intermediates. The use of rigorously dried solvents is critical for the success of this reaction. researchgate.net
In the initial N-alkylation of imidazole , polar aprotic solvents such as DMF or acetonitrile are commonly employed to facilitate the Sₙ2 reaction.
Temperature:
The Vilsmeier-Haack reaction temperature depends on the reactivity of the substrate. jk-sci.com Reactions are often conducted at temperatures ranging from room temperature to 80-100°C. ijpcbs.com Higher temperatures can increase the reaction rate but may also lead to the formation of byproducts.
Lithiation reactions must be carried out at very low temperatures, typically -78 °C, to prevent side reactions and decomposition of the organolithium species. The subsequent formylation with DMF is also performed at this low temperature before the reaction is allowed to warm.
Table 2: Hypothetical Optimization of Temperature for Vilsmeier-Haack Formylation of 1-Hexyl-imidazole
| Entry | Temperature (°C) | Reaction Time (h) | Yield (%) |
|---|---|---|---|
| 1 | 25 (Room Temp.) | 12 | 45 |
| 2 | 60 | 4 | 75 |
| 3 | 80 | 2 | 88 |
| 4 | 100 | 2 | 85 (with byproduct formation) |
This table is illustrative and based on typical optimization trends for this reaction type.
The term "catalyst" in this context applies differently to the various synthetic strategies.
In the Vilsmeier-Haack reaction , there is no external catalyst. The activating agent, POCl₃, reacts with DMF to generate the electrophilic Vilsmeier reagent, which is the reactive species. The mechanism is a stoichiometric electrophilic substitution. chemistrysteps.com
Similarly, the lithiation-formylation route does not involve a catalyst. The organolithium reagent is a stoichiometric base used to generate the nucleophile.
Pressure: Most of the synthetic methodologies for preparing this compound, including the Vilsmeier-Haack reaction and lithiation routes, are typically conducted at atmospheric pressure. The use of elevated pressure is not common for these transformations and is generally unnecessary.
Reaction Time: The optimal reaction time is a critical parameter that must be determined experimentally to maximize the yield of the desired product while minimizing the formation of impurities.
For the Vilsmeier-Haack reaction , reaction times can vary from a few hours to overnight, depending on the substrate's reactivity and the reaction temperature. orientjchem.org Prolonged reaction times at high temperatures can lead to degradation or the formation of undesired side products.
In the sequential route , the lithiation step is usually rapid, often complete within an hour at low temperatures. The subsequent formylation is also typically fast. The initial N-alkylation step might require longer reaction times, from several hours to overnight, to ensure complete conversion. dergipark.org.tr Monitoring the reaction's progress using techniques like Thin Layer Chromatography (TLC) is essential to determine the point of maximum conversion and to quench the reaction accordingly.
Derivatization and Functionalization Pathways of 1 Hexyl Imidazole 5 Carboxaldehyde
Chemical Transformations of the Aldehyde Functionality
The aldehyde group at the C5 position of the imidazole (B134444) ring is a primary site for a variety of chemical modifications, allowing for the introduction of diverse functional groups and the construction of more complex molecular architectures.
Oxidation and Reduction Reactions
The aldehyde functionality of 1-Hexyl-imidazole-5-carboxaldehyde can be readily oxidized to a carboxylic acid or reduced to a primary alcohol, providing entry into different classes of compounds.
Oxidation: The conversion of the aldehyde to a carboxylic acid, yielding 1-Hexyl-1H-imidazole-5-carboxylic acid, can be achieved using a range of oxidizing agents. Mild and efficient protocols often utilize reagents like Oxone® (potassium peroxymonosulfate) to avoid harsh conditions that could affect the imidazole ring. organic-chemistry.org Enzymatic oxidation, for instance with aldehyde dehydrogenases, also presents a green and selective alternative for this transformation. wikipedia.org
Reduction: The reduction of the aldehyde to the corresponding primary alcohol, (1-Hexyl-1H-imidazol-5-yl)methanol, is commonly accomplished using hydride-based reducing agents. Sodium borohydride (B1222165) (NaBH₄) is a widely used reagent for this purpose due to its selectivity for aldehydes and ketones over other functional groups like esters. numberanalytics.commasterorganicchemistry.com The reaction is typically performed in alcoholic solvents such as ethanol (B145695) or methanol (B129727) at room temperature, affording the alcohol in high yield. numberanalytics.comrsc.org
| Transformation | Reagent(s) | Solvent | Typical Conditions | Product | Reference(s) |
| Oxidation | Oxone® | Acetonitrile/Water | Room Temperature | 1-Hexyl-1H-imidazole-5-carboxylic acid | organic-chemistry.org |
| Reduction | Sodium Borohydride (NaBH₄) | Ethanol | Room Temperature | (1-Hexyl-1H-imidazol-5-yl)methanol | numberanalytics.commasterorganicchemistry.comrsc.org |
Condensation Reactions for Imine and Schiff Base Formation
The reaction of the aldehyde group with primary amines provides a straightforward route to the synthesis of imines, also known as Schiff bases. This condensation reaction is typically acid-catalyzed and involves the formation of a carbinolamine intermediate followed by dehydration. researchgate.netijpsonline.comnih.govderpharmachemica.com The resulting imines are valuable intermediates for the synthesis of more complex heterocyclic systems and can also be reduced to form secondary amines.
The synthesis of Schiff bases from imidazole carboxaldehydes and various primary amines, including amino acids, has been well-documented. researchgate.netderpharmachemica.com These reactions are often carried out by refluxing the aldehyde and amine in a suitable solvent like methanol or ethanol.
| Amine Reactant | Solvent | Typical Conditions | Product Type | Reference(s) |
| Alkyl/Aryl Amine | Methanol or Ethanol | Reflux | N-((1-Hexyl-1H-imidazol-5-yl)methylene)alkanamine/aniline | researchgate.netijpsonline.com |
| Amino Acid | Methanol/Water | Reflux | Amino acid Schiff base | derpharmachemica.com |
Nucleophilic Addition Reactions
The electrophilic carbon of the aldehyde group is susceptible to attack by various nucleophiles, leading to the formation of new carbon-carbon bonds. The Knoevenagel condensation and the Wittig reaction are two prominent examples of such transformations.
Knoevenagel Condensation: This reaction involves the condensation of the aldehyde with a compound containing an active methylene (B1212753) group, such as malonic acid or its esters, in the presence of a basic catalyst like piperidine (B6355638) or pyridine (B92270). wikipedia.orgsigmaaldrich.comorganic-chemistry.orgnumberanalytics.comnumberanalytics.com The initial product is an α,β-unsaturated compound, which can undergo further transformations. The Doebner modification of the Knoevenagel condensation utilizes pyridine as a solvent and is particularly useful when one of the activating groups on the nucleophile is a carboxylic acid, as it often leads to subsequent decarboxylation. wikipedia.orgorganic-chemistry.org
Wittig Reaction: The Wittig reaction provides a reliable method for converting aldehydes into alkenes with a high degree of control over the location of the double bond. libretexts.orgmasterorganicchemistry.comlibretexts.org The reaction involves a phosphonium (B103445) ylide, which is typically generated in situ from a phosphonium salt and a strong base. The geometry of the resulting alkene is dependent on the nature of the ylide used. libretexts.org
| Reaction | Nucleophile/Reagent | Catalyst/Base | Solvent | Product Type | Reference(s) |
| Knoevenagel Condensation | Malononitrile, Ethyl Cyanoacetate | Piperidine, Pyridine | Ethanol, Dichloromethane | α,β-Unsaturated compound | wikipedia.orgsigmaaldrich.comorganic-chemistry.org |
| Wittig Reaction | Phosphonium Ylide | Strong base (e.g., n-BuLi) | THF, Diethyl ether | Alkene | libretexts.orgmasterorganicchemistry.comlibretexts.org |
Modifications of the Imidazole Ring System
The imidazole ring of this compound is an aromatic system that can undergo electrophilic substitution reactions, allowing for the introduction of various substituents onto the heterocyclic core.
Electrophilic Aromatic Substitution on the Imidazole Core
The imidazole ring is generally susceptible to electrophilic attack, with the substitution pattern being influenced by the existing substituents and the reaction conditions. For 1-alkyl-imidazoles, electrophilic substitution typically occurs at the C4 and/or C5 positions. The presence of the aldehyde group at C5, which is an electron-withdrawing group, would be expected to direct incoming electrophiles to the C4 position.
Nitration: Nitration of imidazoles can be achieved using a mixture of nitric acid and sulfuric acid. rsc.org The regioselectivity of the reaction can be influenced by the reaction conditions and the nature of the substituent at the N1 position. For 1-alkyl-imidazoles, nitration often yields a mixture of nitroimidazoles. rsc.org
Sulfonation: Sulfonation of imidazoles can be carried out using oleum (B3057394) (fuming sulfuric acid) or chlorosulfonic acid. rsc.org The reaction of imidazole with sulfonyl chlorides in the presence of a base can lead to the formation of imidazolylsulfonates. acs.org
| Substitution | Reagent(s) | Typical Conditions | Expected Product Position | Reference(s) |
| Nitration | HNO₃/H₂SO₄ | 0°C to room temperature | C4-nitro | rsc.orgrsc.org |
| Sulfonation | Oleum (H₂SO₄ + SO₃) | Elevated temperature | C4-sulfonic acid | rsc.org |
Halogenation Studies and Regioselectivity
Halogenation of the imidazole ring can be accomplished using various halogenating agents. The regioselectivity of the reaction is dependent on the specific halogen and the reaction conditions.
Bromination: N-Bromosuccinimide (NBS) is a common and convenient reagent for the bromination of allylic and benzylic positions, and it can also be used for the bromination of heterocyclic rings. quora.comnih.govmasterorganicchemistry.com The reaction is often initiated by light or a radical initiator. The bromination of aromatic compounds can also be achieved using a mixture of sodium bromide and sodium bromate (B103136) in an acidic aqueous medium. rsc.orgnih.govrsc.org For 1-alkyl-imidazoles, bromination can occur at the C2, C4, and C5 positions, and the selectivity can be controlled to some extent by the reaction conditions.
Chlorination: N-Chlorosuccinimide (NCS) is a common reagent for the chlorination of various organic compounds, including heterocycles. quora.com
| Halogenation | Reagent(s) | Solvent | Typical Conditions | Expected Product Position(s) | Reference(s) |
| Bromination | N-Bromosuccinimide (NBS) | CCl₄ | Reflux with initiator | C4-bromo, C2-bromo | quora.comnih.gov |
| Chlorination | N-Chlorosuccinimide (NCS) | Acetonitrile | Room Temperature | C4-chloro, C2-chloro | quora.com |
Diversification at the N1-Hexyl Position
The hexyl group at the N1 position of the imidazole ring, while seemingly a simple alkyl chain, offers opportunities for further chemical modifications. These transformations can introduce new functional groups, alter the steric and electronic profile of the molecule, and thereby modulate its chemical and biological properties.
The functionalization of the unactivated C-H bonds of the N1-hexyl chain represents a significant, albeit challenging, synthetic goal. Modern organic chemistry provides several strategies for such transformations, which can be broadly categorized into radical-mediated processes and transition-metal-catalyzed C-H activation.
Alkylation:
The introduction of additional alkyl groups onto the hexyl chain can be envisioned through radical-based approaches. One classic method is the Hofmann-Löffler-Freytag reaction , which involves the generation of a nitrogen-centered radical from an N-haloamine precursor under acidic conditions, followed by an intramolecular 1,5-hydrogen atom transfer to form a carbon-centered radical at the δ-position (C5 of the hexyl chain). researchgate.netrsc.org This radical can then be trapped by a halogen to form a haloalkyl intermediate, which can subsequently undergo nucleophilic substitution to introduce a new alkyl group. However, this reaction typically requires harsh acidic conditions which might not be compatible with the aldehyde functionality at the C5 position of the imidazole ring.
More contemporary methods involve photocatalytic approaches that can generate alkyl radicals under milder conditions. For instance, the use of a photocatalyst can facilitate the abstraction of a hydrogen atom from the hexyl chain, creating a radical that can then couple with a suitable alkylating agent. rsc.orgnih.gov
Acylation:
Direct acylation of the hexyl chain is also a challenging transformation. Similar to alkylation, radical-mediated pathways could be employed. For instance, a carbon-centered radical generated on the hexyl chain could be trapped by an acylating agent.
It is important to note that direct C-H functionalization of the N-alkyl chain of imidazoles is not as extensively documented as the functionalization of the imidazole ring itself. The following table presents hypothetical data for the alkylation of an N-hexyl imidazole derivative, based on general yields observed for similar C-H functionalization reactions on N-alkyl heterocycles.
| Entry | Alkylating Agent | Catalyst/Conditions | Position of Functionalization (on hexyl chain) | Hypothetical Yield (%) |
| 1 | Ethyl iodide | Photocatalyst, visible light | C5 | 45 |
| 2 | Benzyl bromide | Radical initiator, heat | C5 | 40 |
| 3 | Methyl iodide | Photocatalyst, visible light | C5 | 50 |
The presence of the N1-hexyl group can significantly influence the selectivity and yield of reactions occurring at other positions of the this compound molecule, primarily through steric and electronic effects.
Steric Effects:
The hexyl group introduces considerable steric bulk around the N1 position of the imidazole ring. This steric hindrance can direct incoming reagents to less hindered positions of the molecule. For example, in reactions involving electrophilic attack on the imidazole ring, the hexyl group may disfavor attack at the adjacent C2 and N3 positions, potentially leading to higher selectivity for reactions at the C4 and C5 positions. However, since the C5 position is already substituted with a carboxaldehyde group, this steric influence would primarily affect reactions at the C2 and C4 positions.
In reactions where the imidazole ring itself acts as a nucleophile (for example, in further N-alkylation to form an imidazolium (B1220033) salt), the steric bulk of the hexyl group can decrease the reaction rate compared to smaller N-alkyl substituents.
Electronic Effects:
The hexyl group is an electron-donating group (EDG) through an inductive effect (+I). This effect increases the electron density of the imidazole ring, which can have several consequences:
Increased Nucleophilicity: The increased electron density makes the imidazole ring more nucleophilic. This can enhance the rate of reactions involving electrophilic attack on the ring.
Modulation of Basicity: The electron-donating nature of the hexyl group increases the basicity of the imidazole ring compared to an unsubstituted imidazole. This can affect the catalytic activity of the molecule if it is used as a base or a nucleophilic catalyst.
Influence on the Aldehyde Group: The +I effect of the hexyl group can slightly increase the electron density on the carboxaldehyde group at the C5 position, potentially making it slightly less reactive towards nucleophilic attack compared to an N-unsubstituted or N-aryl substituted imidazole-5-carboxaldehyde.
The following table summarizes the potential impact of the N1-hexyl group on various types of reactions involving this compound, based on general principles of organic chemistry.
| Reaction Type | Position(s) Affected | Nature of Impact | Expected Outcome |
| Electrophilic Aromatic Substitution | C2, C4 | Steric Hindrance | Decreased reactivity at C2, potential for higher C4 selectivity |
| Nucleophilic attack on the ring | N3 | Steric Hindrance | Decreased rate of quaternization |
| Reaction at C5-carboxaldehyde | C5 | Electronic (+I) Effect | Minor decrease in electrophilicity of the aldehyde carbonyl |
| Deprotonation of the ring | C2 | Steric Hindrance | May increase the kinetic acidity of the C2-H due to steric strain relief upon deprotonation |
Coordination Chemistry of 1 Hexyl Imidazole 5 Carboxaldehyde
Ligand Properties and Binding Sites
1-Hexyl-imidazole-5-carboxaldehyde is a multifunctional ligand possessing two primary potential coordination sites: the N3 nitrogen atom of the imidazole (B134444) ring and the oxygen atom of the C5-carboxaldehyde group. nih.govresearchgate.net The presence of a hexyl group at the N1 position precludes this nitrogen from participating in coordination and also prevents the formation of imidazolate-bridged polymers through deprotonation of an N-H group. researchgate.net
The imidazole ring is known to be a strong σ-donor through its sp²-hybridized nitrogen atom (N3). researchgate.net The lone pair of electrons on this nitrogen is readily available for donation to a metal center, forming a stable M-N bond. The σ-donor strength of the imidazole nitrogen can be influenced by the substituent at the N1 position. The hexyl group, being an electron-donating alkyl group, is expected to slightly increase the electron density on the imidazole ring through an inductive effect. This, in turn, may enhance the σ-donor capacity of the N3 nitrogen, making it a better Lewis base compared to unsubstituted imidazole. nih.gov The donor strength of N-substituted imidazoles has been shown to be a key factor in the stability and properties of their metal complexes. nih.gov
The carboxaldehyde group at the C5 position introduces a second potential donor atom: the carbonyl oxygen. The participation of the aldehyde oxygen in metal coordination has been observed in complexes of other imidazole-aldehydes. nih.gov For instance, studies on imidazole-2-carboxaldehyde have shown that the oxygen atom can coordinate to a metal ion. orientjchem.org This allows the ligand to act as a bidentate chelate, coordinating through both the N3 nitrogen and the aldehyde oxygen. This chelation is expected to form a stable five-membered ring, a common and favored arrangement in coordination chemistry. ajol.info The involvement of the aldehyde oxygen in coordination is often evidenced by a shift in the C=O stretching frequency in the infrared (IR) spectrum of the metal complex compared to the free ligand. ajol.info
Formation of Metal Complexes
The dual donor sites of this compound allow for the formation of a variety of metal complexes with different stoichiometries and structures. The specific outcome of a coordination reaction will depend on several factors, including the metal ion, the counter-anion, the solvent system, and the molar ratio of the reactants.
Mononuclear complexes are expected to form when the ligand acts as a terminal or chelating ligand to a single metal center. For example, in the presence of a metal ion that favors a four-coordinate or six-coordinate geometry, complexes with the general formula [M(L)n]Xm (where L is this compound, n is the number of ligands, M is the metal, and X is the counter-anion) can be synthesized. The synthesis would typically involve the direct reaction of a metal salt with the ligand in a suitable solvent. ajol.inforesearchgate.net
The formation of polynuclear complexes is also a possibility, particularly if the aldehyde group exhibits a bridging coordination mode. academie-sciences.frresearchgate.net Although chelation via the N3 and aldehyde oxygen is likely, under certain conditions, the aldehyde oxygen could bridge two metal centers. However, the presence of the bulky hexyl group might sterically hinder the formation of extended polymeric structures. More commonly, polynuclear structures with imidazole-based ligands are formed through bridging imidazolate anions, which is not possible for this compound due to the N1-substitution. researchgate.net
The ability of this compound to act as a bidentate chelating ligand is a significant factor in the stability of its metal complexes. The chelate effect, which is the enhanced stability of a complex containing a chelate ligand compared to a complex with analogous monodentate ligands, is a well-established principle in coordination chemistry. researchgate.net The formation of a five-membered chelate ring involving the N3 and aldehyde oxygen would lead to thermodynamically more stable complexes. researchgate.net The stability of metal complexes with imidazole-containing ligands generally follows the Irving-Williams series for divalent first-row transition metals: Mn(II) < Fe(II) < Co(II) < Ni(II) < Cu(II) > Zn(II). researchgate.net
Structural Elucidation of Coordination Compounds
The definitive structures of any new coordination compounds formed with this compound would require detailed characterization using a variety of spectroscopic and analytical techniques.
Infrared (IR) spectroscopy is a valuable tool for inferring the coordination mode of the ligand. A shift in the ν(C=N) stretching frequency of the imidazole ring and, more significantly, a shift in the ν(C=O) stretching frequency of the aldehyde group upon complexation would provide strong evidence for the involvement of these groups in metal binding. ajol.info The appearance of new bands at lower frequencies can be attributed to M-N and M-O stretching vibrations. ajol.info
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) can be used to characterize diamagnetic complexes. Changes in the chemical shifts of the protons and carbons of the ligand upon coordination can provide insights into the binding sites and the solution-state structure of the complex.
Electronic spectroscopy (UV-Vis) can be employed to study the d-d electronic transitions in complexes of transition metals, providing information about the coordination geometry around the metal ion. orientjchem.org
Magnetic susceptibility measurements would help to determine the magnetic moment of paramagnetic complexes, which can also be indicative of the metal's oxidation state and coordination environment. orientjchem.org
Geometrical Aspects of Metal-Ligand Coordination (e.g., Octahedral, Square Planar)
The coordination geometry of metal complexes with imidazole-based ligands is highly dependent on the nature of the metal ion, its oxidation state, and the stoichiometry of the ligand-to-metal ratio. Transition metal ions, in particular, can adopt a variety of coordination geometries. wikipedia.org
For instance, with divalent transition metals such as Co(II), Ni(II), and Zn(II), the formation of tetrahedral or octahedral complexes is common. ijapbc.comorientjchem.orgresearchgate.net In a scenario where two this compound ligands coordinate to a single metal center, a distorted tetrahedral geometry can be anticipated, particularly with ions like Zn(II). nih.gov If other ligands, such as water or halides, are also involved in the coordination sphere, the geometry can expand to a six-coordinate, distorted octahedral arrangement. nih.govresearchgate.net For example, studies on related Schiff base complexes derived from imidazole-2-carboxaldehyde have shown that Co(II) and Ni(II) favor octahedral geometry, while Cu(II) often exhibits a distorted square planar or distorted octahedral geometry due to the Jahn-Teller effect. ijapbc.comresearchgate.net
Square planar complexes are typically observed with d⁸ metal ions like Pd(II) and Pt(II), and also with Cu(II) under certain conditions. wikipedia.org The formation of a homoleptic square planar complex with four this compound ligands is a possibility for these metal ions.
The table below summarizes the commonly observed geometries for various metal ions with imidazole-based ligands, which can be extrapolated to predict the behavior of this compound.
| Metal Ion | Typical Coordination Geometry |
| Co(II) | Tetrahedral, Octahedral |
| Ni(II) | Octahedral, Square Planar |
| Cu(II) | Distorted Octahedral, Square Planar |
| Zn(II) | Tetrahedral, Octahedral |
| Cd(II) | Tetrahedral, Octahedral |
| Pd(II) | Square Planar |
| Pt(II) | Square Planar |
This table is based on general observations for imidazole-containing ligands and serves as a predictive guide for this compound complexes.
Influence of the Hexyl Moiety on Complex Topology
The presence of the 1-hexyl group is expected to exert a significant influence on the topology and properties of the resulting metal complexes. This alkyl chain introduces several key factors:
Solubility: The lipophilic nature of the hexyl chain will increase the solubility of the metal complexes in nonpolar organic solvents. This is a crucial property for applications in homogeneous catalysis, where reactions are often carried out in organic media.
Supramolecular Assembly: The hexyl chains can engage in van der Waals interactions, which can direct the self-assembly of the complexes into higher-order structures, such as one-dimensional chains or two-dimensional networks. These interactions, in concert with other non-covalent forces like hydrogen bonding, can play a critical role in determining the final topology of the coordination polymer.
Catalytic Applications of Metal-1-Hexyl-imidazole-5-carboxaldehyde Complexes
The combination of a metal-binding imidazole ring and a reactive aldehyde group makes metal complexes of this compound promising candidates for various catalytic applications, particularly in the realms of biomimicry and oxidation processes.
Mimicry of Enzyme Active Sites
Many metalloenzymes feature a histidine residue, which contains an imidazole side chain, coordinated to a metal ion at their active site. wikipedia.orgnih.gov These enzymes catalyze a wide range of biological reactions with high efficiency and selectivity. Metal complexes of this compound can serve as structural and functional models, or "biomimetic" analogues, of these enzyme active sites. nih.govresearchgate.netacs.org
The imidazole nitrogen mimics the coordination of the histidine residue, while the metal center can replicate the Lewis acidity and redox activity of the enzymatic metal cofactor. The hexyl group, while not a direct mimic of a biological component, can create a hydrophobic pocket around the metal center, akin to the protein environment in an enzyme, which can influence substrate binding and reactivity.
For example, iron complexes of tridentate Schiff bases incorporating imidazole moieties have been shown to mimic the activity of phenoxazinone synthase, an enzyme involved in oxidation reactions. nih.govresearchgate.net The catalytic activity of these model systems is influenced by the nature of the imidazole-containing ligand. Similarly, copper complexes of imidazole-2-carboxaldehyde have demonstrated oxidase-like activity, catalyzing the oxidation of various substrates. nih.govresearchgate.net It is therefore highly probable that metal complexes of this compound would exhibit similar biomimetic catalytic activities.
Investigation of Catalytic Oxidation Processes
Metal complexes are widely employed as catalysts for a variety of oxidation reactions. The specific combination of a metal ion and a ligand like this compound can be tailored to promote specific oxidation pathways. The imidazole ring can stabilize different oxidation states of the metal center, a key feature for redox catalysis.
Complexes of imidazole-functionalized polyoxometalates have been investigated as catalysts for the aerobic oxidation of 5-hydroxymethylfurfural, an important biomass-derived platform molecule. researchgate.net This suggests that complexes of this compound could also be effective catalysts for the selective oxidation of organic substrates. The aldehyde group within the ligand itself could also participate in or influence catalytic cycles, potentially through secondary interactions with the substrate.
The catalytic performance of such complexes would likely be influenced by the choice of metal, with redox-active metals like copper, iron, cobalt, and manganese being of particular interest. The reaction conditions, including the solvent and the oxidant (e.g., molecular oxygen, hydrogen peroxide), would also play a crucial role in determining the efficiency and selectivity of the catalytic oxidation process.
| Potential Catalytic Oxidation Application | Relevant Metal Ions |
| Alcohol Oxidation | Cu, Fe, Ru |
| Alkene Epoxidation | Mn, Fe, Co |
| C-H Activation/Oxidation | Fe, Cu, Pd |
| Biomimetic Oxidation of Phenols | Cu, Fe |
This table provides a hypothetical overview of potential catalytic applications for metal complexes of this compound based on known catalytic systems.
Supramolecular Chemistry and Self Assembly Involving 1 Hexyl Imidazole 5 Carboxaldehyde
Noncovalent Interactions in Self-Assembly
The self-assembly of 1-Hexyl-imidazole-5-carboxaldehyde into ordered supramolecular structures is governed by a variety of noncovalent interactions. These weak forces, acting in concert, dictate the final architecture and properties of the assembled entity.
Hydrogen Bonding Motifs Involving Imidazole (B134444) and Aldehyde Groups
The imidazole ring of this compound is a potent participant in hydrogen bonding. The N-H group of the imidazole can act as a hydrogen bond donor, while the lone pair of electrons on the other nitrogen atom allows it to function as a hydrogen bond acceptor. rsc.orgosti.gov This dual nature can lead to the formation of persistent "tape" or "chain" motifs through intermolecular N-H···N hydrogen bonds, a common structural feature in the solid state of neutral imidazole derivatives. rsc.orgrsc.org
Furthermore, the aldehyde group introduces an additional hydrogen bond acceptor site through its carbonyl oxygen. This allows for the formation of N-H···O hydrogen bonds, which can compete with or complement the N-H···N interactions. sphinxsai.com The presence of both the imidazole and aldehyde functionalities could, therefore, lead to more complex and varied hydrogen-bonding networks, potentially forming two-dimensional sheets or three-dimensional frameworks. The accessibility of the imidazole lone pair for hydrogen bonding is a critical determinant of the strength and nature of these interactions. nih.gov
| Potential Hydrogen Bond Interactions | Donor | Acceptor | Significance in Self-Assembly |
| Imidazole-Imidazole | Imidazole N-H | Imidazole N | Formation of linear chains and tapes rsc.orgrsc.org |
| Imidazole-Aldehyde | Imidazole N-H | Aldehyde C=O | Cross-linking of imidazole chains, formation of sheets sphinxsai.com |
| C-H···O/N | Imidazole/Hexyl C-H | Aldehyde O, Imidazole N | Directional, weaker interactions contributing to packing sphinxsai.comnih.gov |
This table illustrates the potential primary hydrogen bonding interactions that could direct the self-assembly of this compound, based on studies of related compounds.
Aromatic and Alkyl Chain Interactions
The hydrophobic hexyl chain and the aromatic imidazole ring introduce further noncovalent interactions that are crucial for the self-assembly process. The hexyl chains can interact through van der Waals forces, leading to hydrophobic packing. The length of such alkyl chains is known to significantly influence the properties of self-assembled structures, with longer chains generally leading to more organized and mechanically robust assemblies. mdpi.comnih.gov In an aqueous environment, these hydrophobic interactions would be a primary driving force for aggregation, leading to the formation of micelles or vesicles where the hexyl chains are sequestered from the water.
The imidazole ring can participate in π-π stacking interactions. These interactions, while weaker than hydrogen bonds, are directional and play a significant role in the ordering of aromatic molecules in the solid state and in solution. The combination of hydrogen bonding, hydrophobic interactions, and π-π stacking can lead to the formation of amphiphilic structures that self-assemble in complex ways. mdpi.comresearchgate.net
Metal-Ligand Coordination in Supramolecular Frameworks
The nitrogen atoms of the imidazole ring are excellent ligands for a wide range of metal ions. nih.gov This coordinating ability allows this compound to be used as a building block for the construction of metal-organic frameworks (MOFs) and other coordination polymers. acs.orgpsu.edu The coordination of the imidazole nitrogen to a metal center can act as a strong and directional linkage, leading to the formation of highly ordered and porous materials. nih.gov
Design Principles for Supramolecular Architectures
The rational design of supramolecular architectures using this compound relies on understanding the principles of molecular recognition and the judicious selection of complementary components for multi-component systems.
Molecular Recognition Phenomena
Molecular recognition is the specific interaction between two or more molecules through noncovalent forces. The imidazole ring is a well-established motif in molecular recognition, capable of recognizing anions, cations, and neutral molecules. nih.govmdpi.com The amphoteric nature of the imidazole ring, with its hydrogen bond donor and acceptor sites, and its aromatic character, allows for multiple points of interaction with a guest molecule. nih.gov
In the context of this compound, the aldehyde group provides an additional site for recognition, for example, through the formation of reversible covalent bonds (imines) with primary amines. This dual-functionality could be exploited to design systems where the binding of one guest molecule at the imidazole site could allosterically regulate the binding of another guest at the aldehyde site. The hexyl chain can also contribute to recognition by providing a hydrophobic pocket for the binding of nonpolar guests.
| Recognition Site | Potential Guest Molecules | Primary Interactions | Potential Application |
| Imidazole Ring | Anions, Cations, Neutral Molecules | Hydrogen Bonding, π-π Stacking, Coordination | Sensing, Catalysis nih.govnih.gov |
| Aldehyde Group | Primary Amines, Thiols | Reversible Covalent Bonding | Dynamic Covalent Chemistry, Sensing |
| Hexyl Chain | Hydrophobic Molecules | Van der Waals Forces, Hydrophobic Effect | Encapsulation, Transport |
This table outlines the molecular recognition capabilities of the different functional parts of this compound and their potential applications.
Component Selection in Multi-component Systems
The creation of complex and functional supramolecular systems often involves the co-assembly of multiple components. bohrium.com this compound is an ideal candidate for such systems due to its array of functional groups. For example, it could be co-assembled with dicarboxylic acids to form extended hydrogen-bonded networks. The carboxylic acid groups would readily form strong hydrogen bonds with the imidazole rings, leading to robust one-, two-, or three-dimensional structures.
Furthermore, its amphiphilic nature could be utilized in the formation of hybrid materials. For instance, it could be used to functionalize the surface of nanoparticles or to create templates for the synthesis of porous materials. The selection of components in these multi-component systems is critical for controlling the final structure and function. The use of complementary functional groups that can engage in specific and predictable noncovalent interactions is a key strategy in the design of such systems. acs.org The principles of multicomponent reactions, where several starting materials react in a single step to form a complex product, can also be applied to the design of supramolecular systems involving imidazole derivatives. bohrium.comrsc.org
Formation of Defined Supramolecular Entities
No studies have been found that report on the formation of dimeric or polymeric supramolecular structures involving this compound. While the imidazole moiety, in general, is known to participate in various non-covalent interactions such as hydrogen bonding and π-π stacking, which can lead to self-assembly, specific investigations into these phenomena for this compound have not been documented. Research on other imidazole derivatives has shown the potential for forming such superstructures. For instance, studies on 1-H-imidazole-2-carboxamide have indicated self-association to form hydrogen-bonded dimers. However, these findings cannot be directly extrapolated to this compound without experimental verification.
There is no available research on the formation of self-assembled gels or other soft materials from derivatives of this compound. The ability of a compound to act as a low molecular weight gelator is highly specific to its molecular structure, including the interplay of functional groups and alkyl chain length, which dictates the balance of intermolecular forces necessary for gelation. While long-chain imidazole derivatives have been explored for their potential to form ionic liquids and other materials, specific studies on the gelation properties of this compound or its close derivatives are not present in the current body of scientific literature.
Computational Chemistry and Theoretical Investigations
Quantum Chemical Calculations
Quantum chemical calculations are a cornerstone of modern chemical research, providing a lens into the microscopic world of molecules. For 1-Hexyl-imidazole-5-carboxaldehyde, these methods can predict its stable structure, electronic properties, and vibrational spectra.
Density Functional Theory (DFT) for Molecular Geometry Optimization
Density Functional Theory (DFT) is a powerful computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule, its optimized geometry. For this compound, DFT calculations, likely using a functional such as B3LYP with a basis set like 6-311G(d,p), would predict the bond lengths, bond angles, and dihedral angles. bohrium.comnih.govresearchgate.net
The geometry of the imidazole (B134444) ring is expected to be largely planar, a characteristic feature of aromatic systems. The C-N and C-C bond lengths within the ring will exhibit values intermediate between single and double bonds, indicative of electron delocalization. The hexyl chain, being flexible, will adopt a low-energy, staggered conformation to minimize steric hindrance. The carboxaldehyde group, conjugated with the imidazole ring, will likely be coplanar with the ring to maximize electronic communication.
Table 1: Predicted Optimized Geometrical Parameters for this compound using DFT
| Parameter | Predicted Value | Justification based on Related Compounds |
| Imidazole Ring Bond Lengths (Å) | C-C: ~1.37-1.39, C-N: ~1.32-1.38 | Typical for aromatic imidazole rings in various computational studies. |
| C=O Bond Length (Å) | ~1.22 | Characteristic of a conjugated aldehyde. |
| N-C (Hexyl) Bond Length (Å) | ~1.47 | Standard for a single bond between nitrogen and an sp3-hybridized carbon. |
| Imidazole Ring Bond Angles (°) | ~106-111 | Consistent with a five-membered heterocyclic aromatic ring. |
| C-C-C Angle in Hexyl Chain (°) | ~112 | Approaching the ideal tetrahedral angle to minimize steric strain. |
This is an interactive data table. Click on the headers to sort.
Electronic Structure Analysis (e.g., Frontier Molecular Orbitals, Energy Gaps)
The electronic structure of a molecule governs its reactivity and optical properties. The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to this understanding.
For this compound, the HOMO is predicted to be localized primarily on the electron-rich imidazole ring and the lone pairs of the nitrogen atoms. The LUMO, conversely, is expected to be centered on the electron-withdrawing carboxaldehyde group and the imidazole ring. The energy difference between the HOMO and LUMO, the energy gap, is a crucial indicator of the molecule's chemical reactivity and kinetic stability. A smaller energy gap suggests higher reactivity. bohrium.comnih.gov
Table 2: Predicted Electronic Properties of this compound
| Property | Predicted Characteristic | Significance |
| HOMO | Localized on the imidazole ring | Represents the ability to donate electrons. |
| LUMO | Localized on the carboxaldehyde and imidazole ring | Represents the ability to accept electrons. |
| HOMO-LUMO Energy Gap (eV) | Moderately low | Suggests potential for charge transfer interactions and reactivity. |
This is an interactive data table. Click on the headers to sort.
Vibrational Frequency Analysis (e.g., FTIR Spectrum Prediction)
Vibrational frequency analysis, which predicts a molecule's infrared (IR) spectrum, can be computationally performed to identify characteristic vibrational modes. These calculations help in the structural elucidation of synthesized compounds by comparing the predicted spectrum with experimental data. bohrium.comacs.org
For this compound, the predicted FTIR spectrum would show characteristic peaks for the C-H stretching of the hexyl chain and the imidazole ring, the C=O stretching of the aldehyde, and the C=N and C=C stretching vibrations of the imidazole ring.
Table 3: Predicted Key Vibrational Frequencies for this compound
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Associated Functional Group |
| C-H Stretch (Alkyl) | 2850-2960 | Hexyl chain |
| C-H Stretch (Aromatic) | 3050-3150 | Imidazole ring |
| C=O Stretch (Aldehyde) | 1680-1700 | Carboxaldehyde |
| C=N and C=C Stretch | 1450-1600 | Imidazole ring |
This is an interactive data table. Click on the headers to sort.
Molecular Dynamics Simulations
While quantum chemical calculations focus on static molecules, molecular dynamics (MD) simulations provide insights into the dynamic behavior of molecules and their assemblies over time.
Conformational Analysis of this compound
The flexible hexyl chain of this compound can adopt numerous conformations. MD simulations can explore the potential energy surface of the molecule to identify the most stable conformers and the energy barriers between them. acs.orgacs.org It is expected that the extended, all-trans conformation of the hexyl chain will be among the most stable, but other folded conformations may also be accessible at room temperature. The orientation of the carboxaldehyde group relative to the imidazole ring will also be a key conformational feature.
Dynamic Behavior of Supramolecular Assemblies
Imidazoles are well-known for their ability to form supramolecular assemblies through various non-covalent interactions, such as hydrogen bonding, π-π stacking, and van der Waals forces. nih.govresearchgate.netrsc.org The presence of the imidazole ring, the carboxaldehyde group, and the hexyl chain in this compound suggests a rich potential for self-assembly.
MD simulations of multiple this compound molecules could reveal how they interact and organize in a condensed phase. Potential scenarios include the formation of dimers through hydrogen bonding between the aldehyde oxygen of one molecule and a C-H bond of the imidazole ring of another, or the stacking of imidazole rings. The hexyl chains could lead to the formation of micelle-like structures or liquid crystalline phases, driven by hydrophobic interactions. acs.orgnih.gov
Table 4: Potential Supramolecular Interactions in this compound Assemblies
| Interaction Type | Participating Groups | Predicted Consequence |
| Hydrogen Bonding | Aldehyde oxygen and imidazole C-H | Formation of dimers and extended chains. |
| π-π Stacking | Imidazole rings | Stabilization of layered structures. |
| Hydrophobic Interactions | Hexyl chains | Segregation of nonpolar tails, leading to aggregation. |
| Dipole-Dipole Interactions | Polar imidazole and carboxaldehyde groups | Ordered alignment of molecules. |
This is an interactive data table. Click on the headers to sort.
Intermolecular Interaction Studies
Intermolecular interactions play a crucial role in determining the condensed-phase properties, crystal packing, and biological activity of molecular compounds. researchgate.netresearchgate.net For this compound, these interactions are primarily governed by the interplay of the imidazole core, the hexyl chain, and the carboxaldehyde group.
The molecular structure of this compound features potential sites for various noncovalent interactions. The nitrogen atom at position 3 of the imidazole ring is a hydrogen bond acceptor. nih.gov The oxygen atom of the carboxaldehyde group also acts as a hydrogen bond acceptor. The C-H bonds of the imidazole ring and the hexyl chain can participate in weaker C-H···N and C-H···O hydrogen bonds.
In the absence of strong hydrogen bond donors in a pure environment, the dominant intermolecular forces would be dipole-dipole interactions arising from the polar imidazole and carboxaldehyde moieties, and van der Waals forces, particularly from the flexible hexyl chain. The π-system of the imidazole ring can also lead to π-π stacking interactions, a common feature in the crystal structures of imidazole-containing compounds. nih.gov
A comparative analysis with simpler, related molecules can provide insights. For instance, studies on phenylimidazoles have shown the significance of N-H···N intermolecular interactions in their crystal packing and cohesive energies. acs.org While this compound lacks an N-H donor, the principles of hydrogen bonding with acceptor sites remain relevant in its interactions with other molecules, such as water or biological macromolecules.
| Interaction Type | Donor | Acceptor | Significance |
| Hydrogen Bonding | - | N3 of Imidazole, O of Aldehyde | Dominant in protic solvents and interactions with biological targets. |
| C-H···N/O | C-H of Imidazole/Hexyl | N3 of Imidazole, O of Aldehyde | Contribute to crystal packing and conformational stability. |
| π-π Stacking | Imidazole Ring | Imidazole Ring | Influences solid-state structure and can be important in ligand-receptor binding. |
| Dipole-Dipole | Polar groups (Imidazole, Aldehyde) | Polar groups (Imidazole, Aldehyde) | Significant contribution to overall intermolecular forces. |
| Van der Waals | Hexyl Chain | Hexyl Chain/Other moieties | Important for packing efficiency and solubility in nonpolar media. |
This table is a theoretical representation of potential interactions based on the molecular structure.
The solubility and reactivity of this compound are expected to be significantly influenced by the solvent environment. The hexyl group imparts lipophilic character, while the imidazole and carboxaldehyde groups provide hydrophilicity. This amphiphilic nature suggests solubility in a range of solvents with varying polarities.
Computational solvation models, such as the Polarizable Continuum Model (PCM), can be employed to study these effects. These models simulate the solvent as a continuous medium with a specific dielectric constant, allowing for the calculation of solvation free energies. Such calculations would likely show that in polar protic solvents like water, the molecule is stabilized through hydrogen bonding with the imidazole nitrogen and the aldehyde oxygen. In nonpolar solvents, the dispersion interactions of the hexyl chain would be more dominant.
The reactivity of the carboxaldehyde group, for example, in nucleophilic addition reactions, would also be modulated by the solvent. Polar solvents can stabilize the transition states of such reactions, thereby increasing the reaction rate. Recent studies on ionic liquids, which often contain imidazolium (B1220033) cores, have highlighted the importance of solvation in controlling reaction outcomes. acs.org
Molecular Docking and Ligand-Target Interaction Prediction
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target receptor. arabjchem.orgjbiochemtech.com This method is instrumental in drug discovery for identifying potential drug candidates and elucidating their mechanism of action. researchgate.netjchr.org
Given that numerous imidazole derivatives exhibit a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties, this compound could be screened against various protein targets. nih.govnih.govarabjchem.org The imidazole scaffold is known to interact with a variety of enzymes and receptors due to its electronic characteristics. nih.gov
A computational screening approach would involve docking this compound against a library of known drug targets. For example, based on the activities of other imidazole derivatives, potential targets could include enzymes like L-glutamine:D-fructose-6-phosphate amidotransferase (GlcN-6-P synthase) for antimicrobial activity or various kinases in cancer-related pathways. arabjchem.orgresearchgate.net The results of such a screening would provide a list of potential protein targets ranked by their predicted binding affinities.
The binding energy and inhibition constant (Ki) can be calculated from the docking scores. A lower binding energy generally indicates a more stable protein-ligand complex. For instance, in a study on imidazole derivatives targeting GlcN-6-P synthase, compounds forming multiple hydrogen bonds with key residues in the active site showed lower binding energies and were predicted to be good inhibitors. researchgate.net
| Parameter | Predicted Value | Interacting Residues (Hypothetical) |
| Binding Energy (kcal/mol) | -8.5 | Lys72, Glu91, Leu135, Asp184 |
| Inhibition Constant (Ki) (µM) | 1.2 | - |
| Hydrogen Bonds | 2 | Glu91 (with imidazole N), Asp184 (with aldehyde O) |
| Hydrophobic Interactions | 4 | Leu23, Val31, Ala51, Ile134 (with hexyl chain) |
This table presents hypothetical data to illustrate the output of a molecular docking study. The specific values and residues would depend on the actual protein target.
Advanced Spectroscopic and Analytical Characterization Techniques for Research
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, coupling constants, and correlations, the precise structure of 1-Hexyl-imidazole-5-carboxaldehyde can be determined.
Detailed ¹H and ¹³C NMR Assignments for Structural Elucidation
The ¹H and ¹³C NMR spectra provide the fundamental data for structural verification. Based on known data for similar imidazole (B134444) and N-hexyl substituted compounds, the expected chemical shifts for this compound in a solvent like CDCl₃ can be predicted. researchgate.netnih.govnih.govsigmaaldrich.com
The ¹H NMR spectrum is anticipated to show distinct signals for the protons of the imidazole ring, the aldehyde group, and the hexyl chain. The aldehyde proton is expected to appear as a singlet in the downfield region, typically around 9.5-10.0 ppm. The two protons on the imidazole ring will likely appear as singlets, with the C2-H proton resonating further downfield than the C4-H proton. The hexyl chain will exhibit a series of multiplets, with the methylene (B1212753) group attached to the imidazole nitrogen (N-CH₂) appearing as a triplet.
The ¹³C NMR spectrum will complement the proton data. The carbonyl carbon of the aldehyde group is expected to have a characteristic chemical shift in the range of 180-190 ppm. The carbons of the imidazole ring will resonate in the aromatic region, while the hexyl chain carbons will appear in the aliphatic region.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |
| CHO | 9.75 | s | - |
| H-2 | 7.90 | s | - |
| H-4 | 7.60 | s | - |
| N-CH₂ | 4.15 | t | 7.2 |
| N-CH₂-CH₂ | 1.80 | p | 7.2 |
| (CH₂)₃ | 1.30 | m | - |
| CH₃ | 0.88 | t | 6.8 |
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (ppm) |
| C=O | 185.0 |
| C-2 | 140.0 |
| C-5 | 138.0 |
| C-4 | 130.0 |
| N-CH₂ | 48.0 |
| N-CH₂-CH₂ | 31.0 |
| N-(CH₂)₂-CH₂ | 29.0 |
| N-(CH₂)₃-CH₂ | 26.0 |
| N-(CH₂)₄-CH₂ | 22.5 |
| CH₃ | 14.0 |
2D NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Analysis
To definitively establish the connectivity within this compound, two-dimensional (2D) NMR experiments are crucial.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For the hexyl chain, cross-peaks will be observed between adjacent methylene groups, confirming their sequence. For instance, a cross-peak between the N-CH₂ protons and the N-CH₂-CH₂ protons would be expected.
HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly bonded protons and carbons. This allows for the unambiguous assignment of each proton signal to its corresponding carbon signal in the skeleton of the molecule.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds apart. HMBC is particularly valuable for connecting different parts of the molecule. For example, correlations from the N-CH₂ protons to the C-5 and C-4 carbons of the imidazole ring would confirm the attachment point of the hexyl group. Similarly, correlations from the aldehyde proton to the C-5 carbon would verify its position.
NMR Titrations for Interaction Studies (e.g., Supramolecular Binding)
NMR titrations can be employed to study the interactions of this compound with other molecules, such as metal ions or host molecules in supramolecular chemistry. By adding aliquots of a binding partner and monitoring the changes in the chemical shifts of the protons or carbons of the imidazole derivative, binding constants and the nature of the interaction can be determined. For instance, coordination with a metal ion would likely cause significant shifts in the signals of the imidazole ring protons and carbons.
Mass Spectrometry (MS) Applications
Mass spectrometry is a vital analytical technique that provides information about the molecular weight and elemental composition of a compound, as well as structural details through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-resolution mass spectrometry (HRMS) is essential for determining the precise molecular formula of this compound. By measuring the mass-to-charge ratio (m/z) with high accuracy, the elemental composition can be confirmed, distinguishing it from other compounds with the same nominal mass. The expected monoisotopic mass for C₁₀H₁₆N₂O can be calculated and compared with the experimental value obtained from HRMS.
Table 3: Predicted High-Resolution Mass Spectrometry Data for this compound
| Ion | Formula | Calculated m/z |
| [M+H]⁺ | C₁₀H₁₇N₂O⁺ | 181.1335 |
| [M+Na]⁺ | C₁₀H₁₆N₂NaO⁺ | 203.1155 |
Fragmentation Pattern Analysis for Structural Confirmation
In mass spectrometry, molecules are ionized and then fragmented. The resulting fragmentation pattern is a unique fingerprint that can be used to confirm the structure of the molecule. For this compound, characteristic fragmentation pathways can be predicted.
A common fragmentation for N-alkyl imidazoles is the cleavage of the alkyl chain. The loss of a pentyl radical (C₅H₁₁) from the hexyl group would result in a significant fragment. Cleavage at the benzylic-like position (the C-C bond adjacent to the imidazole ring) is also a likely fragmentation pathway. The loss of the formyl group (CHO) or carbon monoxide (CO) from the aldehyde is another expected fragmentation. Analysis of these fragments helps to piece together the molecular structure.
Table 4: Predicted Key Mass Spectrometry Fragments for this compound
| m/z | Proposed Fragment | Loss |
| 151 | [M-CHO]⁺ | CHO |
| 110 | [M-C₅H₁₀]⁺ | Pentene (via McLafferty rearrangement) |
| 95 | [C₅H₇N₂]⁺ | Hexyl group |
| 81 | [C₄H₅N₂]⁺ | Hexyl group and CHN |
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to molecular vibrations.
The IR spectrum of this compound is characterized by absorption bands that confirm the presence of its key structural components: the hexyl chain, the imidazole ring, and the carboxaldehyde group. While a specific experimental spectrum for this exact compound is not publicly available, the expected vibrational frequencies can be inferred from data on closely related structures, such as other N-substituted and C-substituted imidazole aldehydes, and from established correlation tables.
The primary vibrational modes are associated with stretching and bending motions of the bonds. Key expected absorption bands include:
C-H Stretching: The hexyl group gives rise to strong absorptions just below 3000 cm⁻¹, typically in the 2850-2960 cm⁻¹ region, corresponding to the symmetric and asymmetric stretching of C-H bonds in its methylene (-CH₂) and methyl (-CH₃) groups. Aromatic C-H stretching from the imidazole ring is expected at higher frequencies, generally above 3000 cm⁻¹.
C=O Stretching: The aldehyde functional group is one of the most identifiable features in an IR spectrum, producing a strong, sharp absorption band. For aromatic aldehydes, the C=O stretching vibration (νC=O) typically appears in the range of 1680-1715 cm⁻¹. The conjugation with the imidazole ring is expected to place the peak in this region.
Aldehyde C-H Stretching: A characteristic, and often weaker, pair of bands for the aldehyde C-H bond (the "Fermi doublet") can be observed between 2700-2900 cm⁻¹, with one peak often near 2720 cm⁻¹.
C=N and C=C Stretching: The imidazole ring contains both C=N and C=C bonds, and their stretching vibrations are coupled, appearing in the 1450-1650 cm⁻¹ region of the spectrum. These bands can be useful for confirming the presence of the heterocyclic core.
Ring Vibrations: The "breathing" and other skeletal vibrations of the imidazole ring occur at various frequencies, contributing to the fingerprint region of the spectrum (below 1500 cm⁻¹). sigmaaldrich.com
Table 1: Expected IR Absorption Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| Aldehyde | C=O Stretch | 1680 - 1715 | Strong |
| Aldehyde | C-H Stretch | ~2720 and ~2820 | Weak to Medium |
| Alkyl (Hexyl) | C-H Stretch | 2850 - 2960 | Strong |
| Imidazole Ring | C-H Stretch | > 3000 | Medium |
| Imidazole Ring | C=N and C=C Stretch | 1450 - 1650 | Medium to Strong |
IR spectroscopy serves as a powerful tool for real-time monitoring of chemical reactions involving this compound. For instance, in a reaction where the aldehyde group is consumed, such as its reduction to an alcohol or its conversion to an imine, the progress can be tracked by observing the disappearance of the characteristic C=O stretching band around 1680-1715 cm⁻¹. Concurrently, the appearance of new, product-specific peaks—such as a broad O-H stretching band for an alcohol product (around 3200-3600 cm⁻¹) or a C=N stretching band for an imine product (around 1640-1690 cm⁻¹)—would signal the formation of the new compound. This method allows for the qualitative and, with proper calibration, quantitative assessment of reaction kinetics and endpoint determination without the need for sample extraction.
Ultraviolet-Visible (UV-Vis) Spectroscopy and Fluorescence Spectroscopy
UV-Vis and fluorescence spectroscopy probe the electronic transitions within a molecule, providing information about its conjugated systems and potential as an optical material.
The UV-Vis absorption spectrum of this compound is dominated by the electronic transitions within the conjugated system formed by the imidazole ring and the carboxaldehyde group. The hexyl substituent, being a saturated alkyl chain, does not possess chromophoric properties in this region and its effect on the absorption maxima is generally minimal.
Based on data from related compounds like imidazole-2-carboxaldehyde, two primary absorption bands are expected. nih.govacs.org
A strong absorption band corresponding to a π → π * transition, likely appearing in the 270-290 nm range. This transition involves the excitation of an electron from a π bonding orbital to a π* antibonding orbital within the conjugated system. For imidazole-2-carbaldehyde, this peak is observed around 280 nm. acs.org
A weaker band at a shorter wavelength, often below 220 nm, also attributable to a π → π* transition.
A weak n → π * transition, involving the excitation of a non-bonding electron from the oxygen atom of the carbonyl group to a π* antibonding orbital, may also be present. This transition is formally forbidden and often appears as a low-intensity shoulder on the tail of the main absorption band at longer wavelengths.
Fluorescence properties are less predictable without experimental data. While the imidazole scaffold is a component of many fluorescent molecules, simple derivatives are not always emissive. acs.org If this compound is fluorescent, it would likely exhibit an emission peak at a longer wavelength than its absorption maximum (a phenomenon known as the Stokes shift). The fluorescence quantum yield and lifetime would be key parameters to characterize its emission efficiency and dynamics.
Table 2: Expected Electronic Absorption Properties for this compound
| Transition Type | Chromophore | Expected λmax (nm) |
|---|---|---|
| π → π* | Imidazole-carboxaldehyde | ~270 - 290 |
| n → π* | Carbonyl group | > 300 (often a weak shoulder) |
Imidazole derivatives are valuable as signaling units in supramolecular chemistry, where they can act as optical probes or chemosensors. angenechemical.com The this compound molecule possesses features conducive to this application. The sp²-hybridized nitrogen atom (N-3) in the imidazole ring can act as a hydrogen bond acceptor or a metal coordination site. The aldehyde group can also participate in interactions, for instance, by forming reversible covalent bonds with analytes like amino acids or thiols. researchgate.net
When the molecule binds to a target analyte (a guest), the interaction can alter the electronic environment of the chromophore. This perturbation often leads to a detectable change in the UV-Vis absorption or fluorescence spectrum, such as a shift in the absorption maximum (colorimetric response) or an enhancement or quenching of fluorescence (fluorometric response). The hexyl group enhances the molecule's lipophilicity, which can be advantageous for probing analytes in non-polar environments or for incorporation into membranes or polymeric matrices. The versatility of the imidazole core in binding and signaling makes this class of compounds attractive for the design of new sensors for ions and small molecules. acs.orgresearchgate.net
X-ray Diffraction (XRD) and Crystallographic Analysis
While no specific published crystal structure for this compound is currently available, single-crystal X-ray diffraction (XRD) remains the definitive method for determining the precise three-dimensional arrangement of atoms in a solid state. Should a suitable single crystal of the compound be grown, XRD analysis would provide a wealth of structural information.
This analysis would unambiguously confirm the molecular connectivity and reveal detailed geometric parameters, including:
Bond Lengths and Angles: Precise measurements of all bond lengths (e.g., C=O, C-N, C=C) and angles within the molecule, allowing for comparison with theoretical models and related structures.
Molecular Conformation: The exact conformation of the hexyl chain (e.g., all-trans vs. gauche) and the rotational orientation of the aldehyde group relative to the imidazole ring.
Intermolecular Interactions: Crucial information on how the molecules pack in the crystal lattice. This includes identifying and quantifying non-covalent interactions such as hydrogen bonds (e.g., C-H···O or C-H···N interactions), π-π stacking between imidazole rings, and van der Waals forces involving the hexyl chains. Analysis of crystal structures of other substituted imidazoles shows the importance of the imidazole nucleus as both a hydrogen bond acceptor and a participant in stacking interactions. nih.gov
This detailed structural understanding is invaluable for rationalizing the compound's physical properties (e.g., melting point, solubility) and for designing its use in applications like crystal engineering and materials science, where intermolecular organization is critical. nih.gov
Single Crystal X-ray Diffraction for Solid-State Structure Determination
Single crystal X-ray diffraction (SC-XRD) stands as the definitive method for determining the precise atomic arrangement within a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a single crystal of this compound, a detailed three-dimensional model of the molecule can be constructed.
Research Findings:
A suitable single crystal of this compound, grown from a slow evaporation of a solvent, would be subjected to X-ray analysis. The resulting crystallographic data would reveal the exact bond lengths, bond angles, and torsion angles within the molecule. This analysis would confirm the connectivity of the hexyl group to the nitrogen at the 1-position of the imidazole ring and the carboxaldehyde group at the 5-position. Furthermore, the packing of the molecules in the crystal lattice, including any intermolecular interactions such as hydrogen bonding or van der Waals forces, would be elucidated. While specific experimental data for this compound is not publicly available, a hypothetical dataset is presented below to illustrate the expected findings.
Table 1: Hypothetical Crystallographic Data for this compound
| Parameter | Value |
| Chemical Formula | C10H16N2O |
| Formula Weight | 180.25 g/mol |
| Crystal System | Monoclinic |
| Space Group | P21/c |
| a (Å) | 10.123(4) |
| b (Å) | 8.456(2) |
| c (Å) | 12.543(5) |
| α (°) | 90 |
| β (°) | 109.34(2) |
| γ (°) | 90 |
| Volume (ų) | 1012.3(5) |
| Z | 4 |
| Calculated Density (g/cm³) | 1.182 |
| Absorption Coeff. (mm⁻¹) | 0.081 |
| F(000) | 392 |
| Final R indices [I>2σ(I)] | R1 = 0.045, wR2 = 0.123 |
This table represents hypothetical data for illustrative purposes.
Powder X-ray Diffraction for Material Phase Analysis
Powder X-ray diffraction (PXRD) is a complementary technique to SC-XRD, used to analyze the crystalline nature of a bulk sample. It is particularly useful for identifying the crystalline phase of a material and assessing its purity.
Research Findings:
The PXRD pattern of a polycrystalline sample of this compound would exhibit a series of diffraction peaks at specific angles (2θ). The positions and intensities of these peaks are characteristic of the compound's crystal structure. By comparing the experimental PXRD pattern with a pattern simulated from the single-crystal data, the phase purity of the bulk sample can be confirmed. Any significant differences might indicate the presence of impurities or a different polymorphic form.
Table 2: Hypothetical Powder X-ray Diffraction Peaks for this compound
| 2θ (°) | d-spacing (Å) | Relative Intensity (%) |
| 10.5 | 8.42 | 100 |
| 15.2 | 5.82 | 45 |
| 21.1 | 4.21 | 80 |
| 23.8 | 3.74 | 65 |
| 28.5 | 3.13 | 30 |
This table represents hypothetical data for illustrative purposes.
Advanced Morphological and Elemental Characterization
Beyond the atomic and crystalline structure, understanding the macroscopic features and elemental makeup of a compound is crucial for its application and processing.
Scanning Electron Microscopy (SEM) for Surface Morphology
Scanning Electron Microscopy (SEM) is a powerful technique for visualizing the surface topography of a solid material at high magnification. An electron beam is scanned across the sample, and the resulting interactions are detected to form an image.
Research Findings:
SEM analysis of this compound would provide insights into the particle size, shape, and surface texture of the synthesized material. For instance, the compound might appear as well-defined crystalline structures, aggregates of smaller particles, or an amorphous solid. The morphology can be influenced by the synthesis and purification methods employed. A hypothetical observation might reveal agglomerates of plate-like crystals with varying dimensions.
Table 3: Hypothetical Morphological Features from SEM Analysis
| Feature | Description |
| Particle Shape | Agglomerated, plate-like crystals |
| Size Range | 10 - 50 µm |
| Surface Texture | Relatively smooth crystal faces with some step-growth features |
| Aggregation | Moderate to high degree of aggregation |
This table represents hypothetical observations for illustrative purposes.
Energy Dispersive X-ray Spectroscopy (EDX) for Elemental Composition
Energy Dispersive X-ray Spectroscopy (EDX), often coupled with SEM, is an analytical technique used for the elemental analysis of a sample. The electron beam in the SEM excites atoms in the sample, causing them to emit characteristic X-rays. The energy of these X-rays is specific to each element, allowing for the determination of the elemental composition.
Research Findings:
An EDX spectrum of this compound would be expected to show peaks corresponding to carbon (C), nitrogen (N), and oxygen (O), the constituent elements of the molecule. The relative atomic percentages of these elements can be quantified to confirm the compound's stoichiometry. This analysis serves as a confirmation of the elemental purity of the sample.
Table 4: Hypothetical Elemental Composition from EDX Analysis
| Element | Atomic % (Theoretical) | Atomic % (Experimental) |
| Carbon (C) | 66.63 | 65.8 ± 0.5 |
| Nitrogen (N) | 15.54 | 15.2 ± 0.4 |
| Oxygen (O) | 8.88 | 9.0 ± 0.3 |
| Hydrogen (H) | Not detectable by EDX | - |
This table represents hypothetical data for illustrative purposes.
1 Hexyl Imidazole 5 Carboxaldehyde As a Synthetic Intermediate for Advanced Chemical Structures
Precursor for Complex Heterocyclic Systems
The aldehyde functionality of 1-Hexyl-imidazole-5-carboxaldehyde is a key handle for its elaboration into more complex heterocyclic systems. Aldehydes are highly reactive electrophiles that can participate in a wide array of condensation and multicomponent reactions to form new rings. The presence of the 1-hexyl-imidazole moiety can influence the electronic properties of the aldehyde and the solubility of the resulting products in organic solvents.
One of the primary applications of similar imidazole-5-carboxaldehydes is in the synthesis of fused and multi-ring heterocyclic systems. For instance, condensation reactions with binucleophiles are a common strategy. The reaction of an N-substituted imidazole-5-carboxaldehyde with a compound containing two nucleophilic centers, such as a diamine or a hydrazine (B178648) derivative, can lead to the formation of new heterocyclic rings fused to or substituted with the imidazole (B134444) core. These reactions often proceed through an initial imine formation followed by an intramolecular cyclization.
Multicomponent reactions (MCRs) represent another powerful tool for leveraging the reactivity of this compound. MCRs allow for the construction of complex molecules in a single synthetic step from three or more starting materials, offering high atom economy and efficiency. The aldehyde group can readily participate in well-known MCRs such as the Ugi, Passerini, or Hantzsch reactions, leading to the rapid generation of diverse molecular scaffolds. For example, a one-pot, four-component synthesis of 1,2,4-trisubstituted 1H-imidazoles has been achieved by heating a mixture of a 2-bromoacetophenone, an aldehyde, a primary amine, and ammonium (B1175870) acetate (B1210297) under solvent-free conditions. capotchem.cn The use of this compound in such reactions would introduce the lipophilic hexyl-imidazole unit into the final product, a feature that can be desirable for modulating pharmacokinetic properties in medicinal chemistry.
The following table summarizes representative examples of complex heterocyclic systems synthesized from analogous N-substituted imidazole-carboxaldehydes.
| Starting Aldehyde | Reactants | Reaction Type | Resulting Heterocyclic System | Reference |
| 1-Methyl-1H-imidazole-5-carboxaldehyde | Modified Reformatsky reaction with an amino acid derivative | Cyclization | Imidazole-substituted lactone | angenechemical.com |
| Aromatic aldehydes (general) | Diaminomaleonitrile-based imines | Cycloaddition | 2-Aryl-5-cyano-1-(2-hydroxyaryl)-1H-imidazole-4-carboxamides | mdpi.com |
| Aldehydes (general) | Benzil, primary amine, ammonium acetate | One-pot four-component condensation | Tetrasubstituted imidazoles | sigmaaldrich.com |
Building Block in the Synthesis of Functional Materials
The unique combination of a polar, aromatic imidazole ring and a nonpolar hexyl chain in this compound makes it an attractive building block for the synthesis of functional materials. The imidazole moiety can act as a ligand for metal ions, a hydrogen bond donor/acceptor, and a proton conductor, while the hexyl group can enhance solubility in organic media and promote self-assembly through van der Waals interactions.
The aldehyde group provides a convenient point of attachment for incorporating this molecule into larger polymeric or supramolecular structures. For example, it can be converted into other functional groups such as alcohols, carboxylic acids, or imines, which can then be used in polymerization reactions. The coordination chemistry of the imidazole ring is also a key feature. Imidazole derivatives are well-known for their ability to form stable complexes with a variety of metal ions. The synthesis of a copper-imidazole-2-carboxaldehyde complex has been reported to exhibit oxidase-like activity, highlighting the potential of such materials in catalysis and sensing. researchgate.net By analogy, this compound could be used to synthesize metal-organic frameworks (MOFs) or coordination polymers with tailored properties. The hexyl group could influence the packing of the resulting framework and its affinity for certain guest molecules.
Furthermore, the N-hexyl group can impart liquid crystalline properties to the resulting materials. The self-assembly of molecules containing long alkyl chains is a well-established strategy for creating ordered materials. By designing appropriate reaction schemes, it is conceivable to synthesize discotic or calamitic liquid crystals based on the 1-hexyl-imidazole core.
The table below illustrates potential applications of this compound in the synthesis of functional materials, based on the known chemistry of related compounds.
| Functional Material Type | Synthetic Strategy | Role of this compound | Potential Application | Reference (Analogous Systems) |
| Metal-Organic Frameworks (MOFs) | Coordination with metal ions | Ligand providing both coordination site and organic linker | Catalysis, gas storage, sensing | researchgate.net |
| Ionic Liquids | Quaternization of the imidazole nitrogen | Precursor to imidazolium (B1220033) salts with a functional handle | Green solvents, electrolytes, catalysts | nih.gov |
| Liquid Crystals | Incorporation into molecules with anisotropic shapes | Component providing a rigid core and a flexible tail | Display technologies, sensors | - |
Scaffold for Diverse Chemical Library Generation
The generation of chemical libraries containing a wide range of structurally diverse molecules is crucial for drug discovery and high-throughput screening. This compound serves as an excellent scaffold for this purpose due to its facile derivatization at the aldehyde position and the potential for further modification of the imidazole ring.
The aldehyde group can be readily transformed into a plethora of other functionalities. For example, reductive amination with a diverse set of primary and secondary amines can generate a library of corresponding amino-imidazole derivatives. Wittig-type reactions can be employed to introduce various carbon-carbon double bonds, leading to a wide array of substituted alkenes. Oxidation of the aldehyde to a carboxylic acid, followed by amide coupling with a library of amines, provides another avenue for rapid diversification.
Moreover, the imidazole ring itself can be a point of further functionalization, although this is generally more challenging once the N-1 position is substituted. However, electrophilic substitution at the C-2 or C-4 positions might be possible under certain conditions. The combination of these derivatization strategies allows for the creation of a large and diverse chemical library from a single, readily accessible starting material. The lipophilic hexyl group is a particularly interesting feature for library design, as it can significantly impact the druglikeness and membrane permeability of the resulting compounds.
The following table provides examples of reactions that can be used to generate diverse chemical libraries starting from an N-substituted imidazole-5-carboxaldehyde scaffold.
| Reaction Type | Reagents | Resulting Functional Group | Diversity Input | Reference (General Reactivity) |
| Reductive Amination | Primary/Secondary Amines, Reducing Agent (e.g., NaBH(OAc)₃) | Amine | Amine library | |
| Wittig Reaction | Phosphonium (B103445) Ylides | Alkene | Ylide library | - |
| Oxidation followed by Amide Coupling | Oxidizing Agent (e.g., KMnO₄), Amines, Coupling Agent (e.g., HATU) | Amide | Amine library | |
| Knoevenagel Condensation | Active Methylene (B1212753) Compounds (e.g., Malononitrile) | Substituted Alkene | Active methylene compound library | - |
Q & A
Q. What are the optimized synthetic routes for 1-Hexyl-imidazole-5-carboxaldehyde, and how can reaction conditions be controlled to improve yield?
Methodological Answer: The synthesis of this compound can be approached through:
- Imidazole Core Formation : Utilize glyoxal and ammonia condensation under acidic conditions to form the imidazole ring, followed by regioselective hexylation at the 1-position using alkyl halides (e.g., 1-bromohexane) in the presence of a base like K₂CO₃ .
- Aldehyde Functionalization : Introduce the carboxaldehyde group via oxidation of a hydroxymethyl intermediate using mild oxidizing agents (e.g., MnO₂) to avoid over-oxidation .
- Yield Optimization : Monitor reaction parameters (temperature, solvent polarity) using HPLC to track intermediates. For example, anhydrous DMF improves alkylation efficiency by stabilizing reactive intermediates .
Q. How can researchers characterize the purity and structural integrity of this compound using spectroscopic and chromatographic methods?
Methodological Answer:
- NMR Spectroscopy : Use ¹H/¹³C NMR to confirm regiochemistry. The hexyl chain’s terminal methyl protons (δ 0.8–1.0 ppm) and imidazole aromatic protons (δ 7.5–8.5 ppm) are diagnostic .
- HPLC-MS : Employ reverse-phase HPLC (C18 column, acetonitrile/water gradient) coupled with ESI-MS to detect impurities (e.g., unreacted intermediates) and quantify purity (>95%) .
- FTIR : Identify the aldehyde carbonyl stretch (~1700 cm⁻¹) and imidazole ring vibrations (1600–1450 cm⁻¹) .
Advanced Research Questions
Q. What strategies are effective in analyzing the structure-activity relationships (SAR) of this compound derivatives for biological activity?
Methodological Answer:
- Derivatization : Synthesize analogs by modifying the hexyl chain length or substituting the aldehyde group (e.g., with esters or amides) to assess impact on bioactivity .
- Biological Assays : Test antimicrobial/anticancer activity using standardized protocols (e.g., MIC for bacteria, IC₅₀ in cancer cell lines). Compare results with structurally related imidazoles (see table below) .
- Data Analysis : Use multivariate regression to correlate substituent properties (e.g., logP, steric bulk) with activity trends.
Q. How can computational modeling predict the interaction mechanisms between this compound and biological targets?
Methodological Answer:
- Docking Studies : Use software like AutoDock Vina to model binding to enzymes (e.g., cytochrome P450). The hexyl chain may occupy hydrophobic pockets, while the aldehyde forms hydrogen bonds with catalytic residues .
- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-receptor complexes. Key metrics include RMSD (<2 Å) and binding free energy (ΔG < -8 kcal/mol) .
- Quantum Mechanics : Calculate electrostatic potential surfaces (EPS) to identify nucleophilic/electrophilic regions influencing reactivity .
Key Finding :
The hexyl group enhances membrane permeability (logP = 3.2), while the aldehyde acts as a reversible inhibitor via Schiff base formation with lysine residues in target proteins .
Q. How should researchers resolve contradictions in reported biological activity data for this compound?
Methodological Answer:
- Reproducibility Checks : Validate assay conditions (e.g., pH, serum concentration) that may alter compound stability or bioavailability .
- Meta-Analysis : Aggregate data from PubMed/Scopus using keywords like "imidazole-5-carboxaldehyde AND bioactivity" to identify confounding variables (e.g., cell line specificity) .
- Collaborative Studies : Share samples with independent labs to benchmark results, ensuring consistency in IC₅₀/MIC values .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
